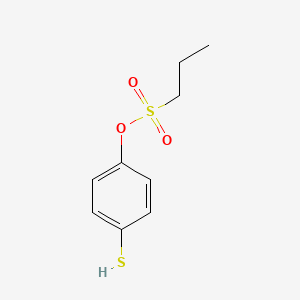
4-Sulfanylphenyl propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sulfanylphenyl propane-1-sulfonate is an organosulfur compound characterized by the presence of both a sulfanyl group (-SH) and a sulfonate group (-SO3H) attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfanylphenyl propane-1-sulfonate typically involves the sulfonation of 4-sulfanylphenyl propane. One common method is the reaction of 4-sulfanylphenyl propane with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as crystallization or distillation are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Sulfanylphenyl propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The sulfonate group can be reduced to form sulfides.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
4-Sulfanylphenyl propane-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers
Mechanism of Action
The mechanism of action of 4-Sulfanylphenyl propane-1-sulfonate involves its interaction with molecular targets through its sulfanyl and sulfonate groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
4-Sulfanylphenyl sulfonate: Lacks the propane chain, making it less hydrophobic.
4-Sulfanylphenyl methanesulfonate: Contains a shorter alkyl chain, affecting its solubility and reactivity.
4-Sulfanylphenyl ethanesulfonate: Intermediate chain length, with properties between the methanesulfonate and propane-1-sulfonate derivatives.
Uniqueness
4-Sulfanylphenyl propane-1-sulfonate is unique due to its specific combination of functional groups and chain length, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific solubility, reactivity, and interaction with biological targets .
Properties
CAS No. |
62262-71-9 |
|---|---|
Molecular Formula |
C9H12O3S2 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
(4-sulfanylphenyl) propane-1-sulfonate |
InChI |
InChI=1S/C9H12O3S2/c1-2-7-14(10,11)12-8-3-5-9(13)6-4-8/h3-6,13H,2,7H2,1H3 |
InChI Key |
UFDMXKGJMMDBKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)OC1=CC=C(C=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


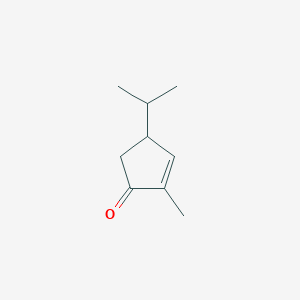
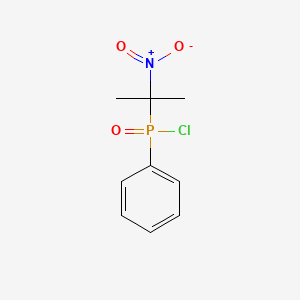
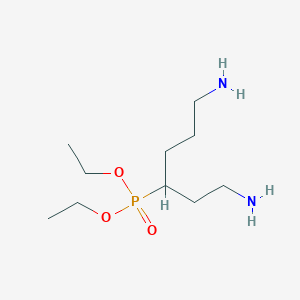
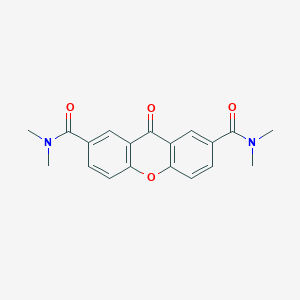
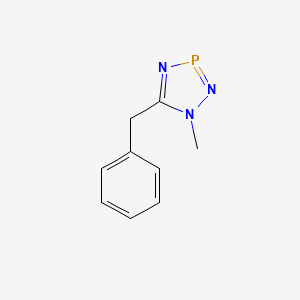
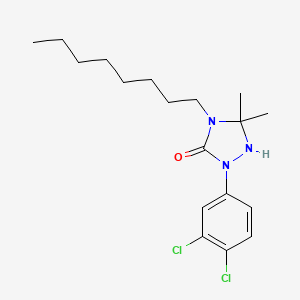
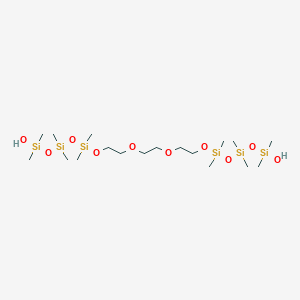
![2H-Indol-2-one, 3-[bis(2-hydroxyethyl)amino]-1,3-dihydro-3-phenyl-](/img/structure/B14556228.png)
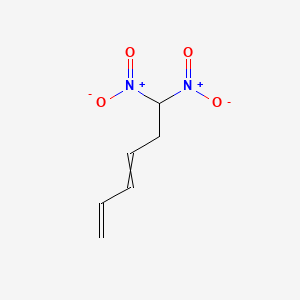
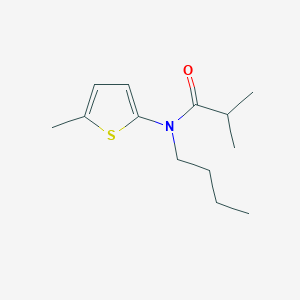
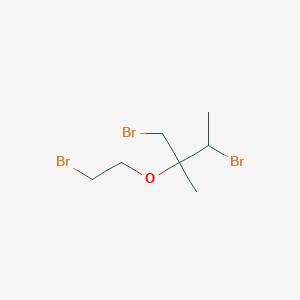
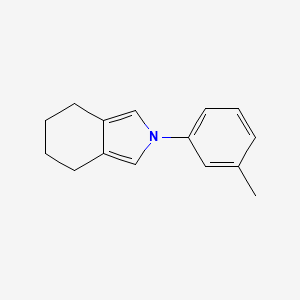
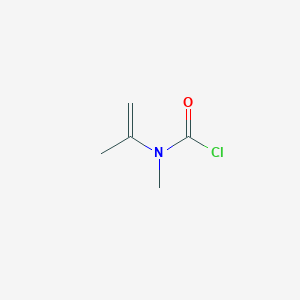
![5-Chloro-N-phenyl-N-[(trichloromethyl)sulfanyl]thiophene-2-sulfonamide](/img/structure/B14556254.png)
